CAS 1310209-80-3 physicochemical properties and safety data
CAS 1310209-80-3 physicochemical properties and safety data
Technical Guide: CAS 1310209-80-3 (2-{[(6-Methylpyridin-3-yl)methyl]amino}ethanol) [1][2]
Executive Summary
CAS 1310209-80-3 , chemically known as 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethanol , is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery.[2] As a secondary amine featuring a 2-picoline (6-methylpyridine) core, it serves as a critical intermediate for introducing the (6-methylpyridin-3-yl)methyl pharmacophore into small molecule inhibitors. This moiety is frequently employed to enhance aqueous solubility, modulate lipophilicity (LogD), and provide a hydrogen-bond acceptor motif in kinase inhibitors and GPCR ligands.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, safety protocols, and applications in fragment-based drug design (FBDD).
Physicochemical Properties
The dual functionality of CAS 1310209-80-3 (secondary amine and primary alcohol) makes it an amphiphilic scaffold. Its pyridine nitrogen (sp²) and amine nitrogen (sp³) offer distinct pKa values, allowing for tunable ionization states at physiological pH.
| Property | Value / Description | Note |
| Chemical Name | 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethanol | IUPAC |
| CAS Number | 1310209-80-3 | |
| Molecular Formula | C₉H₁₄N₂O | |
| Molecular Weight | 166.22 g/mol | |
| Physical State | Viscous Liquid or Low-Melting Solid | Hygroscopic |
| Solubility | Soluble in Water, DMSO, Methanol, DCM | High polarity due to -OH and -NH- |
| pKa (Predicted) | ~5.8 (Pyridine N), ~9.2 (Secondary Amine N) | Pyridine is weakly basic; amine is basic |
| LogP (Predicted) | -0.2 to 0.3 | Hydrophilic nature |
| H-Bond Donors | 2 (-NH-, -OH) | |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, Oxygen) | |
| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Sensitive to oxidation and CO₂ absorption |
Synthetic Methodology
The industrial and laboratory-scale synthesis of CAS 1310209-80-3 typically proceeds via the reductive amination of 6-methylnicotinaldehyde with ethanolamine (2-aminoethanol). This route is preferred for its atom economy and scalability.
Protocol: Reductive Amination
Reagents: 6-Methylpyridine-3-carboxaldehyde, Ethanolamine, Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄), Dichloromethane (DCM) or Methanol.
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Imine Formation:
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Charge a reaction vessel with 6-methylpyridine-3-carboxaldehyde (1.0 eq) and DCM (anhydrous).
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Add Ethanolamine (1.0–1.1 eq) dropwise at 0°C.
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Add a dehydrating agent (e.g., MgSO₄) or use molecular sieves to drive the equilibrium toward the imine (Schiff base). Stir for 2–4 hours at room temperature.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.
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Stir overnight at room temperature under nitrogen.
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Workup & Purification:
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Quench with saturated aqueous NaHCO₃.
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Extract with DCM (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (DCM:MeOH:NH₄OH gradient) is often required to remove unreacted amine and side products.
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Synthesis Pathway Diagram
Applications in Drug Discovery
CAS 1310209-80-3 is a versatile "linker-head" fragment. The ethanolamine tail provides a handle for further functionalization (e.g., conversion to a chloride or mesylate for alkylation), while the methylpyridine head acts as a solubility-enhancing aryl group.
Key Application Areas:
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Kinase Inhibitors: The pyridine nitrogen can form hydrogen bonds with the hinge region of kinase domains (e.g., CDK4/6, ALK). The 6-methyl group often fills a small hydrophobic pocket, improving selectivity over unsubstituted pyridines.
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GPCR Ligands: Used to construct ligands for aminergic GPCRs (e.g., Dopamine, Serotonin receptors) where the basic nitrogen mimics the endogenous neurotransmitter's pharmacophore.
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PROTAC Linkers: The hydroxyl group allows for the attachment of PEG chains or alkyl linkers in Proteolysis Targeting Chimeras (PROTACs).
Medicinal Chemistry Workflow
Safety & Handling Data (E-E-A-T)
As a secondary amine and pyridine derivative, CAS 1310209-80-3 presents specific hazards. Protocols must be strictly followed to ensure researcher safety.
Hazard Classification (GHS)
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
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Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
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Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Handling Protocol
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat.
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Storage: Store in a tightly closed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The compound is hygroscopic and may absorb CO₂ from the air to form carbamates.
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Spill Response: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust. Neutralize trace residues with dilute weak acid (e.g., acetic acid) before disposal.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53014-84-9 (6-Methylnicotinaldehyde precursor). Retrieved from [Link]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]
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European Chemicals Agency (ECHA). C&L Inventory for Pyridine Derivatives. Retrieved from [Link]
